amino](1,2,3-13C3)propanoate](/img/structure/B13851687.png)
calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl](15N)amino](1,2,3-13C3)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate is a complex organic compound with a molecular formula of C18H34CaN2O11 It is known for its unique structure, which includes isotopic labels such as 15N and 13C
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate typically involves multiple steps. The starting materials include isotopically labeled amino acids and calcium salts. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure the correct incorporation of isotopic labels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes purification steps such as crystallization and chromatography to achieve high purity. The use of isotopically labeled precursors can make the production process more complex and costly.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl groups can produce diols.
Wissenschaftliche Forschungsanwendungen
Calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate has several applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential role in drug development and pharmacokinetics.
Industry: Utilized in the production of specialized materials and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The isotopic labels allow researchers to track its distribution and metabolism in biological systems, providing insights into its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pantothenic acid-13C3,15N hemicalcium salt solution: Similar in structure but differs in the specific isotopic labels and functional groups.
Calcium 3-[[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]amino]propanoate: Shares a similar backbone but lacks certain isotopic labels.
Uniqueness
Calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate is unique due to its specific isotopic composition, which makes it particularly valuable for research applications that require precise tracking of molecular interactions and pathways.
This detailed article provides a comprehensive overview of calcium;3-(2R)-2,4-dihydroxy-3,3-dimethylbutanoylaminopropanoate, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C18H32CaN2O10 |
|---|---|
Molekulargewicht |
484.47 g/mol |
IUPAC-Name |
calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl](15N)amino](1,2,3-13C3)propanoate |
InChI |
InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1/i2*3+1,4+1,6+1,10+1; |
InChI-Schlüssel |
FAPWYRCQGJNNSJ-DXAJRXMUSA-L |
Isomerische SMILES |
CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)[O-])O.CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)[O-])O.[Ca+2] |
Kanonische SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


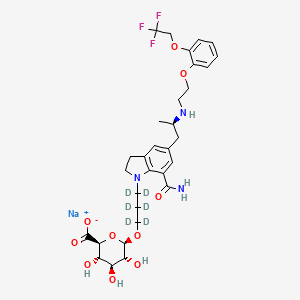


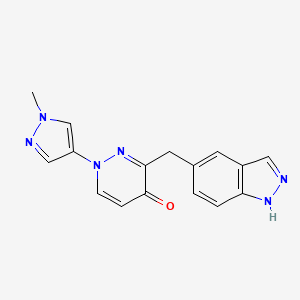
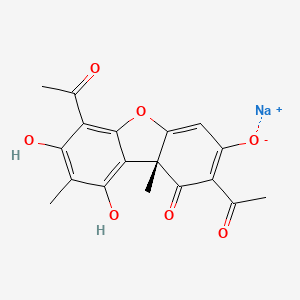

![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
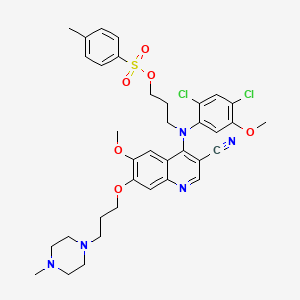

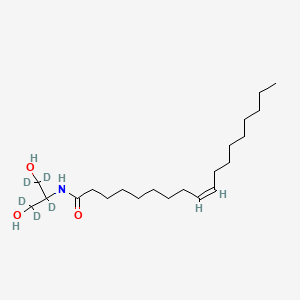
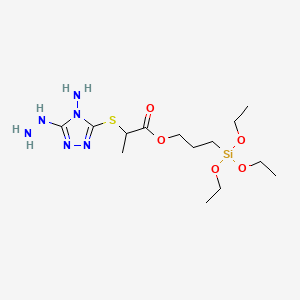
![(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851665.png)
![6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851666.png)

